

# Ecteinascidin 743 (Trabectedin): A Comprehensive Technical Guide on its Pharmacology and Toxicology

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Compound of Interest		
Compound Name:	Ecteinascidin 743	
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#### Introduction

Ecteinascidin 743 (ET-743), commercially known as Trabectedin (Yondelis®), is a marine-derived antineoplastic agent with a unique and complex mechanism of action.[1] Originally isolated from the Caribbean tunicate Ecteinascidia turbinata, it is now produced synthetically.[1] [2] Trabectedin is an established treatment for patients with advanced soft-tissue sarcoma after failure of conventional chemotherapy and for relapsed, platinum-sensitive ovarian cancer in combination with pegylated liposomal doxorubicin.[1] This technical guide provides an in-depth overview of the pharmacology and toxicology of Ecteinascidin 743, with a focus on its molecular mechanisms, pharmacokinetic profile, and toxicological characteristics.

# Pharmacology Mechanism of Action

**Ecteinascidin 743** exhibits a multifaceted mechanism of action that distinguishes it from classical alkylating agents. Its primary activities include direct interaction with DNA, modulation of transcription, and effects on the tumor microenvironment.[1][2][3]

#### 1.1.1. DNA Binding and Adduct Formation

#### Foundational & Exploratory





Trabectedin is a DNA minor groove binder that covalently alkylates the N2 position of guanine. [4][5] This interaction forms a reversible covalent adduct that bends the DNA helix towards the major groove.[3][4] This unique DNA distortion is crucial for its downstream effects. The preferred DNA binding sequences for Trabectedin are triplets such as TGG, AGC, or GGC.[3] [4]

A portion of the Trabectedin molecule protrudes from the DNA minor groove, enabling it to interact with various DNA-binding proteins, including transcription factors and DNA repair proteins, thereby interfering with their functions.[2][3]

#### 1.1.2. Interference with Transcription and DNA Repair

A hallmark of Trabectedin's activity is its interference with transcription-coupled nucleotide excision repair (TC-NER).[6] By forming adducts in the DNA, Trabectedin traps the TC-NER machinery, leading to the generation of persistent single-strand breaks and subsequent double-strand breaks, ultimately triggering cell death.[4] It also promotes the degradation of RNA polymerase II.[1]

Furthermore, Trabectedin can displace oncogenic transcription factors from their target promoters, reversing the transcriptional program in certain cancer cells, such as the FUS-CHOP fusion protein in myxoid liposarcoma.[4] This leads to cell differentiation and a reversal of the oncogenic phenotype.[4]

#### 1.1.3. Modulation of the Tumor Microenvironment

Trabectedin also exerts significant effects on the tumor microenvironment. It selectively induces apoptosis in monocytes and tumor-associated macrophages (TAMs), which are key components of the tumor stroma that promote tumor growth and immunosuppression.[2] Additionally, Trabectedin inhibits the production of pro-inflammatory and angiogenic mediators by both tumor cells and TAMs, further contributing to its antitumor activity.[2][3]

# **Pharmacodynamics**

The pharmacodynamic effects of **Ecteinascidin 743** are a direct consequence of its mechanism of action. At the cellular level, it causes a delay in S-phase progression and induces a G2/M phase arrest, ultimately leading to apoptosis in a p53-independent manner.[7] [8] The cytotoxic potency of Trabectedin is influenced by the status of DNA repair pathways;



cells deficient in homologous recombination (e.g., with BRCA1/2 mutations) show increased sensitivity, whereas deficiency in the TC-NER pathway confers resistance.[2][7]

### **Pharmacokinetics**

The pharmacokinetics of **Ecteinascidin 743** have been extensively studied in cancer patients. It exhibits linear elimination and dose-proportionality up to a dose of 1.8 mg/m².[9]

Table 1: Pharmacokinetic Parameters of Ecteinascidin 743 in Adult Cancer Patients



Parameter	Value	Reference
Administration		
Dose (24-h infusion)	1.5 mg/m²	
Dose (1-h infusion)	0.61 mg/m² (MTD)	[8]
Dose (3-h infusion)	0.58 mg/m² (MTD)	[8]
Distribution		
Volume of Distribution (Vd)	Large	[8]
Steady-State Volume of Distribution (Vss)	5240 L (females), 6070 L (males)	[9]
Protein Binding	94-98%	[10]
Metabolism		
Primary Site	Liver	[11]
Primary Enzyme	CYP3A4	[12]
Elimination		
Clearance (CL)	- High (31.5 L/h)	[9]
Terminal Half-life (t½)	Long (~180 hours)	[9]
Excretion	Very low in urine and feces (<1%)	[10]
Exposure		
Cmax (24-h infusion)	1.2 ng/mL	
AUC <sub>0-48</sub> (24-h infusion)	33.2 ± 11.2 ng·h/mL	[13]

# **Toxicology**

The toxicological profile of **Ecteinascidin 743** is well-characterized, with the most common and dose-limiting toxicities being myelosuppression and hepatotoxicity.[5][14]



# **Clinical Toxicology**

Table 2: Common Adverse Reactions and Toxicities of Ecteinascidin 743

Adverse Reaction	Grade 3-4 Incidence	Reference
Hematological		
Neutropenia	43% - 52%	[5][15]
Thrombocytopenia	28% (in combination therapy)	[10]
Hepatic		
ALT/AST Elevation (>5x ULN)	18% - 44%	[5][16]
Gastrointestinal		
Nausea	Common	[4]
Vomiting	40% (all grades)	[10]
Constitutional		
Fatigue	58% (all grades)	[10]
Other		
Rhabdomyolysis	Can occur	[16]
Cardiomyopathy	Can occur	[5]
Neutropenic Sepsis	Can occur, including fatal cases	[5]

Hepatotoxicity typically manifests as transient elevations in serum aminotransferases (ALT and AST), which are generally reversible.[14][16] Myelosuppression, particularly neutropenia, is also a common and dose-limiting toxicity.[5][14]

### **Preclinical Toxicology**

In preclinical toxicology studies conducted in various animal species (mice, rats, dogs, and monkeys), the major target organs for Trabectedin-mediated toxicity were the liver, kidney,



spleen, bone marrow, pancreas, gastrointestinal tract, and skeletal and cardiac muscle.[17] Necrosis was a predominant finding in these organs.[17]

# Experimental Protocols Quantification of Trabectedin in Plasma by LC-MS/MS

Objective: To determine the concentration of Trabectedin in patient plasma for pharmacokinetic analysis.

#### Methodology:

- Sample Preparation: Plasma samples are mixed with an internal standard (e.g., a deuterated analog of Trabectedin). Proteins are precipitated using a solvent like acetonitrile.
- Chromatographic Separation: The supernatant is injected into a liquid chromatography system. Separation is achieved on a suitable column (e.g., a C18 or HILIC column) using a gradient elution with a mobile phase typically consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile).
- Mass Spectrometric Detection: The eluent is introduced into a tandem mass spectrometer.
   Trabectedin and the internal standard are detected using multiple reaction monitoring (MRM) in positive ion mode. Specific precursor-to-product ion transitions are monitored for quantification.
- Data Analysis: A calibration curve is generated using standards of known concentrations, and the concentration of Trabectedin in the plasma samples is calculated based on the peak area ratios of the analyte to the internal standard.

### **Cell Cycle Analysis by Flow Cytometry**

Objective: To assess the effect of Trabectedin on cell cycle progression in cancer cell lines.

#### Methodology:

 Cell Culture and Treatment: Cancer cells are cultured to a desired confluency and then treated with various concentrations of Trabectedin or a vehicle control for a specified duration (e.g., 24 hours).

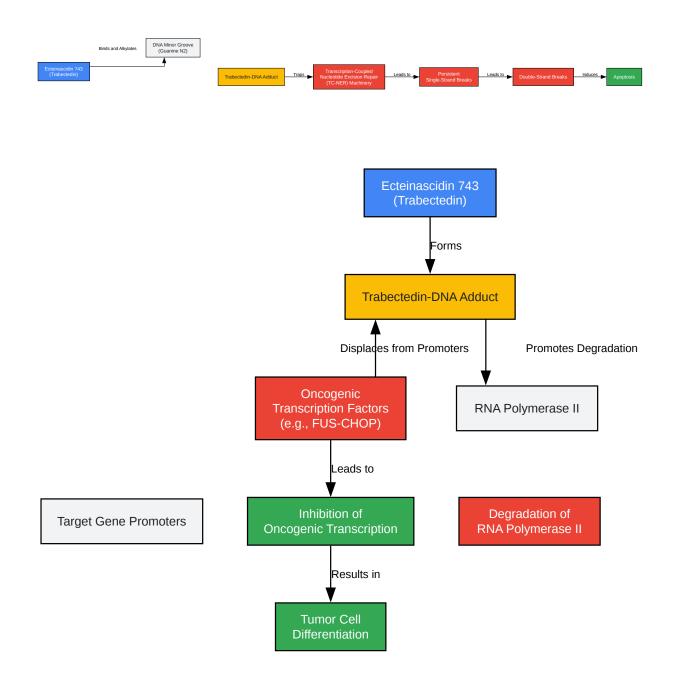


- Cell Harvesting and Fixation: Adherent and floating cells are harvested, washed with PBS, and then fixed in cold ethanol (e.g., 70%) to permeabilize the cell membrane.
- Staining: The fixed cells are washed and then stained with a fluorescent DNA-binding dye, such as propidium iodide (PI), in the presence of RNase to ensure only DNA is stained.
- Flow Cytometry: The stained cells are analyzed on a flow cytometer. The fluorescence intensity of the DNA-binding dye is proportional to the DNA content of each cell.
- Data Analysis: The resulting data is displayed as a histogram of cell count versus fluorescence intensity. The distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) is determined by analyzing the DNA content peaks.

# Signaling Pathways and Visualizations DNA Damage and Repair Pathway

**Ecteinascidin 743**'s interaction with DNA triggers a complex cellular response involving the DNA damage and repair machinery.





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